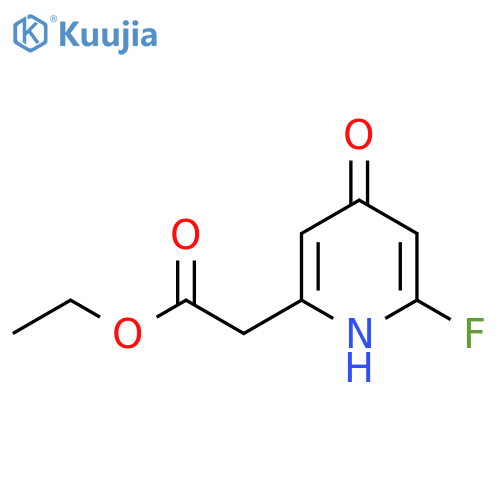

Cas no 1806332-72-8 (Ethyl 2-fluoro-4-hydroxypyridine-6-acetate)

1806332-72-8 structure

商品名:Ethyl 2-fluoro-4-hydroxypyridine-6-acetate

CAS番号:1806332-72-8

MF:C9H10FNO3

メガワット:199.179006099701

CID:4905542

Ethyl 2-fluoro-4-hydroxypyridine-6-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-fluoro-4-hydroxypyridine-6-acetate

-

- インチ: 1S/C9H10FNO3/c1-2-14-9(13)4-6-3-7(12)5-8(10)11-6/h3,5H,2,4H2,1H3,(H,11,12)

- InChIKey: UFLODCZJHARPEL-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(C=C(CC(=O)OCC)N1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 320

- トポロジー分子極性表面積: 55.4

- 疎水性パラメータ計算基準値(XlogP): 0.6

Ethyl 2-fluoro-4-hydroxypyridine-6-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029006230-1g |

Ethyl 2-fluoro-4-hydroxypyridine-6-acetate |

1806332-72-8 | 95% | 1g |

$2,981.85 | 2022-03-31 | |

| Alichem | A029006230-250mg |

Ethyl 2-fluoro-4-hydroxypyridine-6-acetate |

1806332-72-8 | 95% | 250mg |

$999.60 | 2022-03-31 | |

| Alichem | A029006230-500mg |

Ethyl 2-fluoro-4-hydroxypyridine-6-acetate |

1806332-72-8 | 95% | 500mg |

$1,634.45 | 2022-03-31 |

Ethyl 2-fluoro-4-hydroxypyridine-6-acetate 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

1806332-72-8 (Ethyl 2-fluoro-4-hydroxypyridine-6-acetate) 関連製品

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量